Ammonium dithiocarbamate

Übersicht

Beschreibung

Ammonium dithiocarbamate is an organosulfur compound with the chemical formula (NH4)CS2NH2. It is a member of the dithiocarbamate family, which are known for their ability to form stable complexes with metal ions. This compound is primarily used in various industrial and agricultural applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ammonium dithiocarbamate is synthesized by the reaction of ammonia with carbon disulfide. The reaction is typically carried out in an aqueous medium under alkaline conditions. The general reaction is as follows:

2NH3+CS2→(NH4)CS2NH2

The reaction is exothermic and requires careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of ammonia and carbon disulfide to a reactor containing water and a base such as sodium hydroxide. The reaction mixture is then cooled, and the product is precipitated out by adjusting the pH. The precipitate is filtered, washed, and dried to obtain pure this compound .

Analyse Chemischer Reaktionen

Formation Reaction

Ammonium dithiocarbamate is synthesized via the direct reaction of liquid ammonia with carbon disulfide under controlled conditions:

-

Conditions :

-

Key Observations :

-

Lower temperatures (-33°C to -22°C) favor the formation of an intermediate yellow compound (empirical formula HCNS), which converts to the final product upon standing with organic liquids like ethyl ether below 35°C .

-

Excess ammonia and moderate temperatures (20–40°C) minimize thiocyanate byproducts .

-

Decomposition Reactions

This compound undergoes thermal decomposition and hydrolysis:

-

Pathways :

Oxidation Reactions

Dithiocarbamates oxidize to form disulfides (thiuram derivatives):

-

Reagents : Hydrogen peroxide, iodine, or potassium permanganate .

-

Applications : Thiuram disulfides act as vulcanization accelerators in rubber production .

Substitution Reactions with Metal Salts

This compound reacts with transition metals to form stable complexes:

-

Key Examples :

-

Conditions : Reactions occur in aqueous or methanolic solutions at ambient temperature .

Reactivity with Epoxides

This compound participates in nucleophilic ring-opening reactions with epoxides:

-

Mechanism :

-

Example : Reaction with bis(nitroepoxides) produces bis(thiazolidine-2-thiones) in >85% yield .

Acid-Base Reactions

The ammonium ion undergoes cation exchange in basic media:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

Ammonium dithiocarbamate serves as a crucial precursor in the synthesis of metal dithiocarbamate complexes, which exhibit significant catalytic properties. These complexes are instrumental in various organic transformations and polymerization processes.

- Catalytic Applications : Dithiocarbamate ligands have been utilized as catalysts in reactions such as the synthesis of propargyl amines and the preparation of carbon fibers. For instance, nickel dithiocarbamate has been employed to enhance the properties of carbon fibers through Markovnikov addition methods .

- Polymerization Agents : The compound is also used in reverse addition-fragmentation chain transfer polymerization, demonstrating its utility in the production of complex polymers .

Environmental Applications

This compound plays a significant role in environmental remediation, particularly in the removal of heavy metals from contaminated water sources.

- Heavy Metal Remediation : It acts as a complexing agent for the extraction and determination of metals in various matrices, including beverages. Studies have shown that this compound can effectively bind with metals, facilitating their removal from aqueous solutions .

- Froth Flotation : In mineral processing, it is used as a collector in froth flotation processes to separate valuable minerals from ores .

Medical Applications

The medical field has seen increasing interest in the use of this compound due to its biological activity.

- Anticancer Properties : Compounds derived from this compound have shown potential in cancer treatment by inhibiting enzymes responsible for tumor growth. For example, diethyldithiocarbamate has been investigated for its ability to chelate copper ions, which can induce apoptosis in cancer cells .

- Antimicrobial and Anti-inflammatory Effects : Research indicates that dithiocarbamates possess antimicrobial properties and can be utilized in developing anti-inflammatory agents .

Industrial Applications

In industrial settings, this compound is valued for its functional properties.

- Vulcanization Agent : It is commonly used as an accelerator in rubber vulcanization processes, enhancing the durability and elasticity of rubber products .

- Lubricant Additive : The compound is incorporated into lubricants to improve their performance by reducing friction and wear .

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Catalysts for organic transformations | Effective in polymerization processes |

| Environmental Remediation | Heavy metal extraction | Binds with metals for removal |

| Medical | Anticancer agents | Induces apoptosis via metal chelation |

| Industrial | Vulcanization agent | Enhances rubber properties |

| Lubricant additive | Reduces friction and wear |

Case Studies

- Synthesis of Metal Dithiocarbamates : Recent studies have synthesized various metal complexes using this compound as a ligand. These complexes demonstrated enhanced catalytic activity in organic reactions, showcasing their potential for industrial applications .

- Environmental Remediation : A study highlighted the successful application of this compound in removing lead from contaminated water sources. The compound's ability to form stable complexes with lead facilitated its extraction from aqueous solutions .

- Medical Research : Investigations into the anticancer properties of diethyldithiocarbamate revealed its effectiveness against prostate cancer cells through copper ion chelation, marking a significant step forward in cancer therapy research .

Wirkmechanismus

The mechanism of action of ammonium dithiocarbamate involves its strong metal-binding capacity. It acts as a chelating agent, forming stable complexes with metal ions such as copper, zinc, and iron. These complexes can inhibit the activity of metal-dependent enzymes by binding to their active sites. Additionally, the compound can generate reactive sulfur species that can interact with cellular thiols, leading to oxidative stress and cell death .

Vergleich Mit ähnlichen Verbindungen

Ammonium dithiocarbamate is unique among dithiocarbamates due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. Similar compounds include:

Sodium diethyldithiocarbamate: Used as a chelating agent and in the treatment of heavy metal poisoning.

Zinc dimethyldithiocarbamate: Employed as a fungicide and rubber accelerator.

Copper dimethyldithiocarbamate: Used as a fungicide and bactericide.

Compared to these compounds, this compound is more versatile in its applications and has a broader range of metal-binding capabilities .

Biologische Aktivität

Ammonium dithiocarbamate (ADC) is a member of the dithiocarbamate family, known for its diverse biological activities and applications in agriculture and medicine. This article delves into the biological activity of ADC, highlighting its antifungal properties, antibacterial effects, and potential applications in cancer therapy.

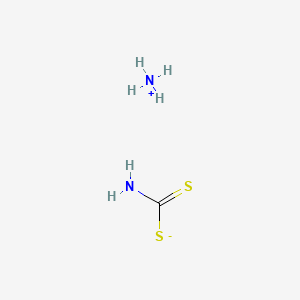

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its ability to form stable complexes with various metals. This property is crucial for its biological activity, particularly in agricultural applications as a fungicide.

Antifungal Activity

ADC exhibits broad-spectrum antifungal properties, effectively controlling various plant pathogens. It has been shown to combat diseases such as anthracnose and powdery mildew. The mechanism of action involves the induction of oxidative stress in fungal cells, leading to cell death. Research indicates that ADC disrupts cellular functions by forming reactive oxygen species (ROS), which damage cellular components .

Table 1: Antifungal Efficacy of this compound

| Pathogen | Concentration (mg/L) | Inhibition Zone (mm) |

|---|---|---|

| Colletotrichum spp. | 100 | 25 |

| Erysiphe spp. | 200 | 30 |

| Botrytis cinerea | 150 | 28 |

Antibacterial Activity

In addition to its antifungal properties, ADC also demonstrates significant antibacterial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | Concentration (mg/L) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 100 | 18 |

| Pseudomonas aeruginosa | 75 | 12 |

The antibacterial mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes .

Applications in Cancer Therapy

Recent research has explored the potential of ADC in cancer treatment. Dithiocarbamates, including ADC, have been investigated for their ability to form metal complexes that exhibit cytotoxic properties against cancer cells. For instance, ADC derivatives have shown promise as antitumor agents comparable to cisplatin .

Case Study: ADC Derivatives in Cancer Treatment

A study conducted on cholic acid-derived ammonium dithiocarbamates demonstrated their stability and increased water solubility, making them suitable candidates for drug delivery systems. These derivatives were tested against various cancer cell lines, showing significant cytotoxic effects .

Eigenschaften

CAS-Nummer |

513-74-6 |

|---|---|

Molekularformel |

CH6N2S2 |

Molekulargewicht |

110.21 g/mol |

IUPAC-Name |

azane;carbamodithioic acid |

InChI |

InChI=1S/CH3NS2.H3N/c2-1(3)4;/h(H3,2,3,4);1H3 |

InChI-Schlüssel |

DCYNAHFAQKMWDW-UHFFFAOYSA-N |

SMILES |

C(=S)(N)[S-].[NH4+] |

Kanonische SMILES |

C(=S)(N)S.N |

Color/Form |

YELLOW LUSTROUS ORTHORHOMBIC CRYSTALS WHEN FRESH |

Dichte |

1.451 @ 20 °C/4 °C |

melting_point |

99 °C |

Key on ui other cas no. |

513-74-6 |

Piktogramme |

Flammable |

Haltbarkeit |

DECOMP IN AIR |

Löslichkeit |

SOL IN WATER |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ammonium dithiocarbamate?

A1: this compound has the molecular formula CH6N2S2 and a molecular weight of 106.19 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common techniques include NMR spectroscopy, Fourier transform infrared spectroscopy (FTIR), and mass spectrometry. FTIR can identify characteristic functional groups, while NMR provides insights into the compound's structure and dynamics. Mass spectrometry helps determine the molecular weight and fragmentation patterns. [, , , ]

Q3: Are there any crystallographic studies on this compound derivatives?

A3: Yes, a study examined the crystal structure of mercury(II) dithiocarbamate, formed by reacting this compound with a mercury salt. The study revealed a two-dimensional polymeric network structure with bridging dithiocarbamate ligands. []

Q4: How does the stability of this compound-based ionic liquids change over time?

A4: Research indicates that while this compound-based ionic liquids exhibit promising friction-reducing characteristics as lubricant additives, these properties diminish after long-term storage due to the degradation of the ionic liquids. []

Q5: Can this compound be used to modify the properties of polymers?

A5: Yes, studies have shown that this compound can react with CO2 or CS2 to form ammonium carbamates and ammonium dithiocarbamates. When incorporated into amino-functionalized polysiloxanes, these adducts introduce ionic crosslinks, dramatically altering the polymer's thermal, rheological, and adhesive properties. These modifications are reversible, allowing for the tuning of material properties. []

Q6: How is this compound utilized in the synthesis of 2-mercaptothiazoles?

A6: this compound serves as a key reagent in various approaches to synthesizing 2-mercaptothiazoles. It can react with alkynyl(phenyl)iodonium salts [], α-tosylated ketones [], or halogenated levulinic acid esters [] to produce the desired 2-mercaptothiazole derivatives.

Q7: Can this compound be used to synthesize compounds other than thiazoles?

A7: Yes, its versatility extends to forming a range of heterocyclic compounds. For instance, it reacts with acetylenic ketones to yield β-hydroxy-α-thiobenzoylstyrene derivatives and β,β'-di(α-aroylstyryl) sulfides. [] Additionally, it can participate in reactions leading to thioureas [], bis-thiazolidinones, and bis-thiazoles. []

Q8: Is this compound involved in any photochemical reactions?

A8: Quaternary ammonium dithiocarbamates function as photobase generators, decomposing upon light exposure to release basic compounds like triethylenediamine. This property makes them valuable in applications such as the photoinitiated thermal crosslinking of polymers like poly(glycidyl methacrylate). []

Q9: Have computational methods been applied to study this compound and its derivatives?

A9: Density Functional Theory (DFT) and Hartree Fock (HF) calculations, using basis sets like 6-311G(d,p), have been employed to investigate the thermodynamic parameters of this compound derivatives. These calculations provide insights into molecular properties such as HOMO-LUMO gaps, chemical potential, and electrophilicity, aiding in understanding their reactivity and behavior. []

Q10: Does this compound have applications in analytical chemistry?

A10: Yes, this compound and its derivatives like pyrrolidine this compound (APDC) are used as chelating agents in analytical techniques like dispersive liquid-liquid microextraction (DLLME). They form complexes with metal ions like iron, allowing for their extraction and preconcentration from complex matrices like beer prior to analysis by techniques like flame atomic absorption spectrometry (FAAS). [, ]

Q11: What are the potential environmental impacts of this compound, and are there strategies for mitigation?

A11: While specific details on the environmental impact of this compound are limited in the provided research, the use of alternative ligands, optimization of reaction conditions for minimal waste generation, and the development of efficient recycling or degradation strategies could minimize potential negative impacts. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.